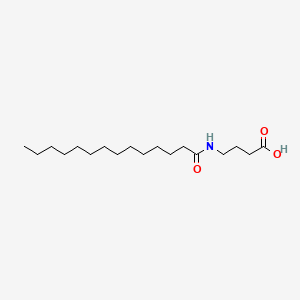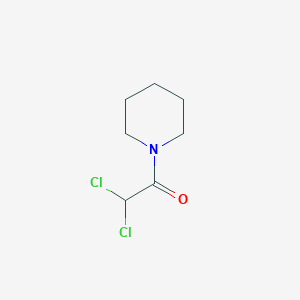
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a pyrimidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-aminopyrimidine with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, substituted pyrimidines, and various boron-containing compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows for versatile functionalization, making it valuable in organic synthesis .
Biology
This compound has potential applications in biological research, particularly in the development of enzyme inhibitors and probes for studying biological pathways. Its ability to form reversible covalent bonds with diols makes it useful in the design of sensors and diagnostic tools.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It can be used in the design of drugs targeting specific enzymes or receptors, particularly in cancer and infectious disease research.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzyme activity or modulate biological pathways. The pyrimidine ring structure also contributes to its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminopyrimidine-5-boronic acid
- 2-Aminopyridine-5-boronic acid pinacol ester
- 3-Aminomethylphenylboronic acid hydrochloride
Uniqueness
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrimidine ring and a boronic acid group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to form reversible covalent bonds with diols sets it apart from other boronic acid derivatives .
Propriétés
Formule moléculaire |
C7H10BN3O3 |
|---|---|
Poids moléculaire |
194.99 g/mol |
Nom IUPAC |
[2-(2-oxopropylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H10BN3O3/c1-5(12)2-9-7-10-3-6(4-11-7)8(13)14/h3-4,13-14H,2H2,1H3,(H,9,10,11) |
Clé InChI |
KSPYCOUYKCRYFF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)NCC(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)


![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)



![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)
